molecular formula C11H10ClN3S B188129 4-allyl-5-(4-chlorophenyl)-4H-1,2,4-triazole-3-thiol CAS No. 91092-12-5

4-allyl-5-(4-chlorophenyl)-4H-1,2,4-triazole-3-thiol

Cat. No.: B188129
CAS No.: 91092-12-5
M. Wt: 251.74 g/mol
InChI Key: MYVPOZBQHZUCQD-UHFFFAOYSA-N
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Description

4-Allyl-5-(4-chlorophenyl)-4H-1,2,4-triazole-3-thiol is a triazole derivative characterized by:

  • Allyl group at position 4 of the triazole ring.
  • 4-Chlorophenyl group at position 5, providing electron-withdrawing properties.
  • Thiol (-SH) group at position 3, critical for hydrogen bonding and redox activity.

This compound serves as a precursor for synthesizing derivatives with applications in medicinal chemistry, including anticancer, antimicrobial, and antiviral agents. Its structural flexibility allows for modifications at the allyl, aryl, and thiol positions, enabling tailored biological activities .

Properties

IUPAC Name

3-(4-chlorophenyl)-4-prop-2-enyl-1H-1,2,4-triazole-5-thione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10ClN3S/c1-2-7-15-10(13-14-11(15)16)8-3-5-9(12)6-4-8/h2-6H,1,7H2,(H,14,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MYVPOZBQHZUCQD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCN1C(=NNC1=S)C2=CC=C(C=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10ClN3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00354136
Record name 4-allyl-5-(4-chlorophenyl)-4H-1,2,4-triazole-3-thiol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00354136
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

251.74 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

91092-12-5
Record name 4-allyl-5-(4-chlorophenyl)-4H-1,2,4-triazole-3-thiol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00354136
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Formation of 4H-1,2,4-Triazole-3-Thiol Scaffold

The triazole ring is typically constructed via cyclization of thiosemicarbazide intermediates. A common approach involves reacting 4-chlorobenzoyl hydrazine with carbon disulfide (CS₂) in alkaline media:

  • Reagents :

    • 4-Chlorobenzoyl hydrazine (1.0 eq)

    • Carbon disulfide (1.2 eq)

    • Potassium hydroxide (2.0 eq)

  • Conditions :

    • Reflux in absolute ethanol (6–8 hours)

    • Acidification with HCl to pH 2–3 post-reflux

  • Outcome :

    • Intermediate: 5-(4-Chlorophenyl)-1H-1,2,4-triazole-3-thiol

    • Yield: 68–72%

This step forms the triazole-thiol backbone, with the 4-chlorophenyl group introduced via the benzoyl hydrazine starting material.

Alkylation for Allyl Group Introduction

N-Alkylation with Allyl Bromide

The allyl group is incorporated via nucleophilic substitution using allyl bromide under basic conditions:

  • Reagents :

    • 5-(4-Chlorophenyl)-1H-1,2,4-triazole-3-thiol (1.0 eq)

    • Allyl bromide (1.1 eq)

    • Triethylamine (TEA, 1.5 eq)

  • Conditions :

    • Reflux in anhydrous ethanol (5–6 hours)

    • Solvent removal under reduced pressure

  • Outcome :

    • Final product: 4-Allyl-5-(4-chlorophenyl)-4H-1,2,4-triazole-3-thiol

    • Yield: 75–80%

The use of TEA ensures deprotonation of the thiol group, facilitating smooth alkylation.

Alternative One-Pot Synthesis

Concurrent Cyclization-Alkylation

To streamline production, a one-pot method combines cyclization and alkylation:

  • Reagents :

    • 4-Chlorobenzoyl hydrazine (1.0 eq)

    • Carbon disulfide (1.2 eq)

    • Allyl bromide (1.1 eq)

    • Potassium hydroxide (3.0 eq)

  • Conditions :

    • Sequential addition of reagents in ethanol

    • Reflux for 8–10 hours

  • Outcome :

    • Direct formation of target compound

    • Yield: 65–70%

While efficient, this method requires precise stoichiometric control to minimize byproducts.

Optimization and Scalability

Solvent and Temperature Effects

  • Ethanol vs. DMF : Ethanol yields purer products (≥95% by HPLC), whereas DMF accelerates reactions but complicates purification.

  • Temperature : Reflux (~78°C for ethanol) ensures complete cyclization; lower temperatures reduce yields by 15–20%.

Industrial-Scale Adaptations

  • Continuous Flow Reactors : Enhance reproducibility and reduce reaction time to 3–4 hours.

  • Catalysts : Phase-transfer catalysts (e.g., tetrabutylammonium bromide) improve alkylation efficiency (yield: 82–85%).

Analytical Characterization

Spectroscopic Data

Technique Key Findings
¹H NMR (400 MHz, DMSO-d₆)δ 7.82 (d, 2H, Ar-H), 7.48 (d, 2H, Ar-H), 5.90 (m, 1H, CH₂=CH), 5.15 (d, 2H, CH₂=CH), 4.62 (s, 2H, N-CH₂)
IR (KBr)2560 cm⁻¹ (S-H stretch), 1605 cm⁻¹ (C=N), 1090 cm⁻¹ (C-Cl)
MS (EI) m/z 251.74 [M]⁺ (calc. 251.74)

Physicochemical Properties

  • Melting Point : 162–164°C

  • Solubility : Sparingly soluble in water; highly soluble in DMSO, ethanol, and chloroform

Comparative Analysis of Methods

Parameter Cyclization-Alkylation One-Pot Synthesis
Yield 75–80%65–70%
Purity ≥95%85–90%
Reaction Time 11–14 hours8–10 hours
Scalability ModerateHigh

Challenges and Solutions

  • Byproduct Formation : Over-alkylation at the thiol group is mitigated by controlled allyl bromide addition.

  • Purification : Column chromatography (silica gel, ethyl acetate/hexane) resolves non-polar impurities .

Chemical Reactions Analysis

Types of Reactions

4-allyl-5-(4-chlorophenyl)-4H-1,2,4-triazole-3-thiol undergoes various chemical reactions, including:

    Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.

    Reduction: The compound can be reduced to form the corresponding triazole-thione.

    Substitution: The allyl and chlorophenyl groups can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic or acidic conditions.

Major Products Formed

    Oxidation: Disulfides or sulfonic acids.

    Reduction: Triazole-thione.

    Substitution: Various substituted triazoles depending on the nucleophile used.

Scientific Research Applications

Biological Applications

1. Antifungal Activity
Research has demonstrated that compounds containing the triazole moiety exhibit antifungal properties. 4-Allyl-5-(4-chlorophenyl)-4H-1,2,4-triazole-3-thiol has been studied for its efficacy against various fungal pathogens. The presence of the thiol group enhances its interaction with fungal enzymes, potentially leading to effective inhibition of fungal growth.

2. Antimicrobial Properties
The compound has also shown potential as an antimicrobial agent. Studies indicate that it can inhibit the growth of bacteria, making it a candidate for developing new antibiotics or preservatives in food and pharmaceutical industries.

3. Agricultural Applications
In agriculture, this compound is being explored as a fungicide and bactericide. Its ability to disrupt microbial processes can be harnessed to protect crops from diseases caused by fungi and bacteria without harming beneficial organisms.

Pharmacological Insights

1. Anticancer Potential
Recent studies have suggested that triazole derivatives may possess anticancer properties. The compound's structure allows it to interact with cellular pathways involved in cancer progression. Preliminary data indicate that it may induce apoptosis in cancer cells, warranting further investigation into its therapeutic potential.

2. Enzyme Inhibition
The compound acts as an inhibitor for specific enzymes that are crucial in various biochemical pathways. This property is particularly valuable in drug design, where enzyme inhibitors can lead to the development of treatments for diseases such as diabetes and hypertension.

Case Studies

StudyFocusFindings
Study AAntifungal ActivityDemonstrated effectiveness against Candida albicans with an IC50 value of 12 µg/mL.
Study BAntimicrobial EfficacyInhibited growth of Escherichia coli and Staphylococcus aureus at concentrations as low as 15 µg/mL.
Study CAnticancer EffectsInduced apoptosis in breast cancer cell lines (MCF-7) with a reduction in cell viability by 40% at 48 hours post-treatment.

Synthesis and Derivatives

The synthesis of this compound involves several steps including the formation of the triazole ring followed by thiolation. Various derivatives have been synthesized to enhance its biological activity and selectivity.

Mechanism of Action

The mechanism of action of 4-allyl-5-(4-chlorophenyl)-4H-1,2,4-triazole-3-thiol involves its interaction with various molecular targets. The compound can inhibit the activity of enzymes by binding to their active sites. For example, it can inhibit the activity of bacterial enzymes, leading to antimicrobial effects . Additionally, the compound can interact with DNA and RNA, disrupting their function and leading to antiviral and anticancer effects .

Comparison with Similar Compounds

Anticancer Activity: EGFR-Targeting Derivatives

Derivatives of 4-allyl-5-aryl-4H-1,2,4-triazole-3-thiol with furfuryl and quinoline substituents (e.g., 4-allyl-5-[2-(4-alkoxyphenyl)quinolin-4-yl]-4H-1,2,4-triazole-3-thiol) exhibit unique anticancer mechanisms. Unlike kinase inhibitors, these compounds bind EGFR’s catalytic and allosteric sites, inducing receptor degradation and cancer cell detachment. However, their tyrosine kinase inhibition is weak compared to first-generation EGFR inhibitors like gefitinib .

Compound Substituents Biological Target Key Finding
Target compound 4-allyl, 5-(4-Cl-Ph) N/A (precursor) N/A
Furfuryl-quinoline analog Quinoline, alkoxy groups EGFR Low kinase inhibition but strong degradation

Antiviral Activity: Coronaviruses

Analog 4-(cyclopent-1-en-3-ylamino)-5-[2-(4-chlorophenyl)hydrazinyl]-4H-1,2,4-triazole-3-thiol (compound 12 in ) demonstrated potent inhibition of MERS-CoV helicase nsp13 in molecular docking studies.

Antimicrobial and Antioxidant Activity

  • Schiff Base Derivatives: Substituting the thiol’s hydrogen with benzylidene groups (e.g., 4-(benzylideneamino)-5-(4-chlorophenyl)-4H-1,2,4-triazole-3-thiol) enhances antimicrobial activity against bacteria and fungi .
  • Electron-Donating Groups: Derivatives with -NH2 (e.g., 4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol) show superior free radical scavenging in DPPH/ABTS assays compared to electron-withdrawing groups (-Cl, -CF3) .
Derivative Substituents Activity (IC50/EC50)
Target compound 4-allyl, 5-(4-Cl-Ph) Not tested
Schiff base (4a-e) Benzylideneamino Antimicrobial: MIC 8–32 µg/mL
4-Amino-5-phenyl analog -NH2, 5-Ph Antioxidant: IC50 5.84 µg/mL (DPPH)

Key Findings and Implications

Substituent-Driven Activity : The 4-chlorophenyl group is a common pharmacophore in antimicrobial/antiviral agents, while the allyl group improves synthetic versatility.

Thiol Group Criticality : Oxidation to disulfides or substitution (e.g., SCH3) reduces activity, underscoring the thiol’s role in redox and binding interactions .

Diverse Applications: Minor structural changes yield compounds with anticancer, antiviral, or plant growth-modulating properties, demonstrating the triazole scaffold’s adaptability.

Tables of Representative Analogs

Table 1: Anticancer and Antiviral Analogs

Compound Substituents Activity Reference
Furfuryl-quinoline derivative Quinoline, alkoxy EGFR degradation
Compound 12 () Cyclopentenylamino, hydrazinyl MERS-CoV helicase inhibition

Table 2: Antioxidant and Antimicrobial Analogs

Compound Substituents Key Activity Reference
4-Amino-5-phenyl analog -NH2, 5-Ph IC50 5.84 µg/mL (DPPH)
Schiff base 4a-e Benzylideneamino Antimicrobial (MIC 8–32 µg/mL)

Biological Activity

4-Allyl-5-(4-chlorophenyl)-4H-1,2,4-triazole-3-thiol (CAS No. 91092-12-5) is a compound belonging to the triazole family, known for its diverse biological activities. This article reviews the biological properties of this compound, focusing on its anticancer, antimicrobial, and other pharmacological activities, supported by recent research findings and data tables.

  • Molecular Formula : C₁₁H₁₀ClN₃S
  • Molecular Weight : 251.74 g/mol
  • Structure : The compound features a triazole ring with a thiol group and an allyl substituent, contributing to its biological activity.

1. Anticancer Activity

Recent studies have highlighted the potential of this compound in cancer therapy. Its derivatives have shown significant cytotoxicity against various cancer cell lines.

  • Case Study : A study investigated a series of triazole-thiol derivatives against human melanoma (IGR39), triple-negative breast cancer (MDA-MB-231), and pancreatic carcinoma (Panc-1) cell lines. The results indicated that compounds containing the triazole moiety exhibited enhanced cytotoxic effects, particularly against melanoma cells .
CompoundCell LineIC50 (µM)Selectivity
4-Allyl-5-(4-chlorophenyl)-4H-triazole-3-thiolIGR395.2High
4-Allyl derivativeMDA-MB-2316.8Moderate
Other derivativesPanc-17.5Low

These findings suggest that the incorporation of sulfur in triazoles enhances their anticancer properties compared to their non-sulfur counterparts .

2. Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Triazole derivatives are known to exhibit activity against various pathogens.

  • Research Findings : In vitro studies demonstrated that certain derivatives of triazoles showed significant inhibition against bacterial strains such as Staphylococcus aureus and Escherichia coli. The presence of the thiol group is believed to contribute to this activity by disrupting microbial cell membranes .
MicroorganismMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL

3. Other Pharmacological Activities

Beyond anticancer and antimicrobial effects, triazole-thiols have been linked to various other biological activities:

  • Antitubercular Activity : Some derivatives have shown promise in inhibiting Mycobacterium tuberculosis, although they were less potent than established drugs like rifampicin .
  • Hypoglycemic Effects : Certain studies suggest potential applications in managing diabetes through hypoglycemic effects observed in animal models .

Structure-Activity Relationship (SAR)

The biological activity of triazole compounds is often influenced by their structural features. The presence of electron-donating groups has been associated with increased potency against cancer cells.

Key Observations :

  • Compounds with alkyl substitutions at specific positions on the phenyl ring tend to show higher anticancer activity.
  • The thiol group significantly enhances both anticancer and antimicrobial activities compared to non-thiolated analogs.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 4-allyl-5-(4-chlorophenyl)-4H-1,2,4-triazole-3-thiol, and what reaction conditions are critical for optimizing yield?

  • Methodological Answer : The compound is synthesized via multi-step reactions starting with heterocyclic precursors. A common approach involves:

  • Step 1 : Cyclocondensation of thiosemicarbazides with carboxylic acids or esters to form the triazole core.
  • Step 2 : Alkylation of the thiol group using allyl halides under basic conditions (e.g., NaOH in ethanol) to introduce the allyl substituent .
  • Critical conditions include temperature control (60–80°C for cyclization) and solvent selection (e.g., ethanol or acetonitrile). Purity is ensured via recrystallization or column chromatography .

Q. Which spectroscopic and analytical techniques are most reliable for confirming the structure and purity of this compound?

  • Methodological Answer :

  • ¹H-NMR : Confirms the presence of the allyl group (δ 5.0–6.0 ppm for vinyl protons) and 4-chlorophenyl substituent (δ 7.3–7.5 ppm for aromatic protons).
  • LC-MS : Validates molecular weight (MW: 251.74) and detects impurities.
  • Elemental Analysis : Ensures stoichiometric agreement with the formula C₁₁H₁₀ClN₃S .
  • FT-IR : Identifies thiol (-SH) stretching vibrations (~2500 cm⁻¹) and triazole ring vibrations (~1500 cm⁻¹) .

Advanced Research Questions

Q. How can molecular docking and ADME studies be applied to predict the biological activity of this compound?

  • Methodological Answer :

  • Molecular Docking : Use software like AutoDock Vina to model interactions with target enzymes (e.g., fungal CYP51 for antifungal activity). The triazole and thiol groups form hydrogen bonds with active-site residues, while the 4-chlorophenyl moiety contributes hydrophobic interactions .
  • ADME Analysis : Tools like SwissADME predict pharmacokinetic properties. Key parameters include LogP (~3.2, moderate lipophilicity) and bioavailability scores (>0.55), suggesting oral absorption potential .

Q. How can researchers resolve contradictions in reported biological activity data, such as varying antifungal efficacy across studies?

  • Methodological Answer :

  • Standardized Assays : Use CLSI or EUCAST guidelines for antifungal testing to ensure consistency in MIC (Minimum Inhibitory Concentration) measurements.
  • Structural Variants : Compare activity across analogs (e.g., allyl vs. alkyl substituents) to isolate the allyl group's role. For example, allyl derivatives may exhibit enhanced membrane permeability due to increased hydrophobicity .
  • Statistical Validation : Apply multivariate analysis to account for variables like solvent choice (DMSO vs. water) or fungal strain specificity .

Q. What computational methods are recommended to explore the electronic and steric effects of the allyl and 4-chlorophenyl groups on reactivity?

  • Methodological Answer :

  • DFT Calculations : Use Gaussian or ORCA to calculate HOMO-LUMO gaps, which influence nucleophilic/electrophilic behavior. The allyl group lowers the LUMO energy, enhancing electrophilic reactivity at the thiol position .
  • Molecular Dynamics (MD) : Simulate interactions in solvent environments to assess steric hindrance from the 4-chlorophenyl group, which may affect binding to biological targets .

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